molecular formula C10H8F2O2 B13053012 4,4-Difluorochromane-7-carbaldehyde

4,4-Difluorochromane-7-carbaldehyde

Cat. No.: B13053012
M. Wt: 198.17 g/mol
InChI Key: TWFAQRPKFWMNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluorochromane-7-carbaldehyde is a chemical compound with the molecular formula C10H8F2O2 and a molecular weight of 198.17 g/mol . It is characterized by the presence of two fluorine atoms and an aldehyde group attached to a chromane ring structure. This compound is used primarily in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluorochromane-7-carbaldehyde typically involves the fluorination of chromane derivatives followed by formylation. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms into the chromane ring. The formylation step can be achieved using reagents like dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorochromane-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 4,4-Difluorochromane-7-carboxylic acid.

    Reduction: 4,4-Difluorochromane-7-methanol.

    Substitution: Various substituted chromane derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Difluorochromane-7-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Difluorochromane-7-carbaldehyde is primarily determined by its functional groups. The aldehyde group can participate in various nucleophilic addition reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorochromane-7-carbaldehyde: Contains a single fluorine atom and exhibits different reactivity and properties.

    4,4-Dichlorochromane-7-carbaldehyde: Contains chlorine atoms instead of fluorine, leading to different chemical behavior.

    Chromane-7-carbaldehyde: Lacks halogen atoms, resulting in distinct reactivity and applications.

Uniqueness

4,4-Difluorochromane-7-carbaldehyde is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and physical properties compared to its analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

IUPAC Name

4,4-difluoro-2,3-dihydrochromene-7-carbaldehyde

InChI

InChI=1S/C10H8F2O2/c11-10(12)3-4-14-9-5-7(6-13)1-2-8(9)10/h1-2,5-6H,3-4H2

InChI Key

TWFAQRPKFWMNNZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1(F)F)C=CC(=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.